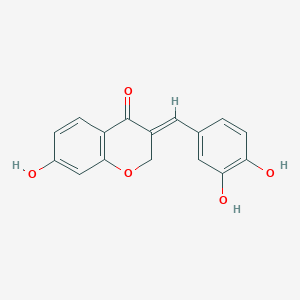
Sappanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sappanone A is a homoisoflavonoid compound extracted from the heartwood of the plant Caesalpinia sappan Linn. This compound is known for its significant anti-inflammatory and antioxidant properties. It has been studied for its potential therapeutic effects in various diseases, including liver fibrosis, osteoarthritis, and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sappanone A can be synthesized through molecular docking and molecular dynamics analysis methods. These methods involve structure-based virtual screening of a database of primary polyphenols in Sumu (Lignum sappan). The compound is then calculated and synthesized to evaluate its dual anti-inflammatory and antioxidant functions .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the heartwood of Caesalpinia sappan Linn. The extraction process includes the use of solvents to isolate the active compound, followed by purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sappanone A undergoes various chemical reactions, including oxidation and reduction. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide in macrophages and malondialdehyde production induced by iron in mouse lung homogenate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lipopolysaccharide, iron, and various antioxidants. The conditions for these reactions typically involve in vitro and in vivo studies to evaluate the compound’s inhibitory effects on enzyme activity and oxidative stress .
Major Products Formed: The major products formed from the reactions involving this compound include reduced levels of TNF-α and malondialdehyde, as well as increased levels of antioxidants such as glutathione .
Scientific Research Applications
Mechanism of Action
Sappanone A exerts its effects through several molecular targets and pathways:
Phosphodiesterase 4 Inhibition: this compound inhibits phosphodiesterase 4 enzyme activity, reducing the production of TNF-α and malondialdehyde.
SIRT1/Nrf2 Signaling Pathway: The compound activates the SIRT1/Nrf2 signaling pathway, which plays a crucial role in reducing chondrocyte ferroptosis and inflammation in osteoarthritis.
Nrf2 and NF-κB Modulation: this compound modulates the Nrf2 and NF-κB pathways, leading to reduced oxidative stress and inflammation.
Comparison with Similar Compounds
Sappanone A is unique due to its dual anti-inflammatory and antioxidant activities. Similar compounds include other homoisoflavonoids such as:
Eucomin: Isolated from Eucomis bicolor, known for its anti-inflammatory and antioxidant properties.
Eucomol: Another homoisoflavonoid from Eucomis bicolor with similar properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Properties
CAS No. |
102067-84-5; 104778-14-5 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.267 |
IUPAC Name |
(3E)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-7,17-19H,8H2/b10-5+ |
InChI Key |
KVYZXXBTJHJISR-BJMVGYQFSA-N |
SMILES |
C1C(=CC2=CC(=C(C=C2)O)O)C(=O)C3=C(O1)C=C(C=C3)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


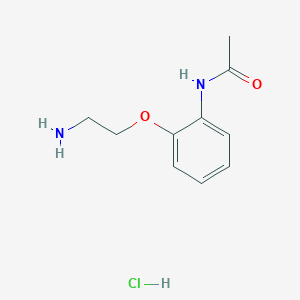
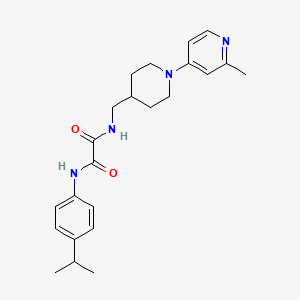
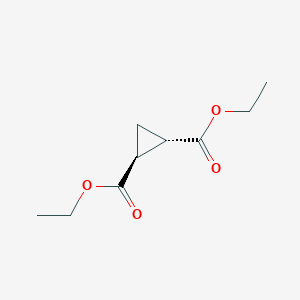
![1,6,7-trimethyl-3-(2-oxopropyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822658.png)
![ethyl 4-{[(pyridin-3-yl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2822659.png)
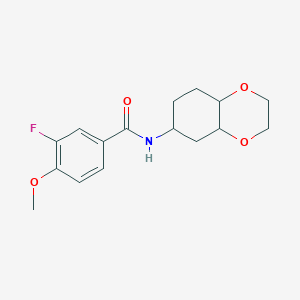
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
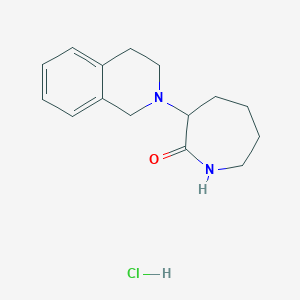
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
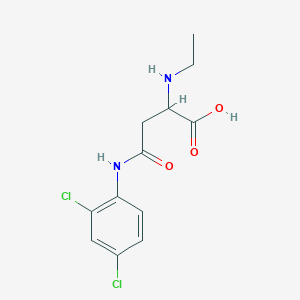
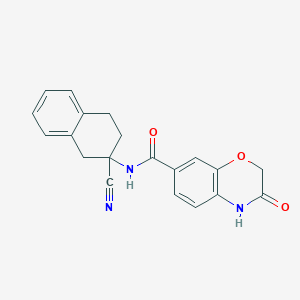

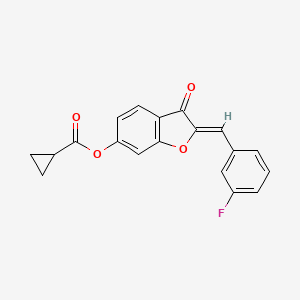
![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
